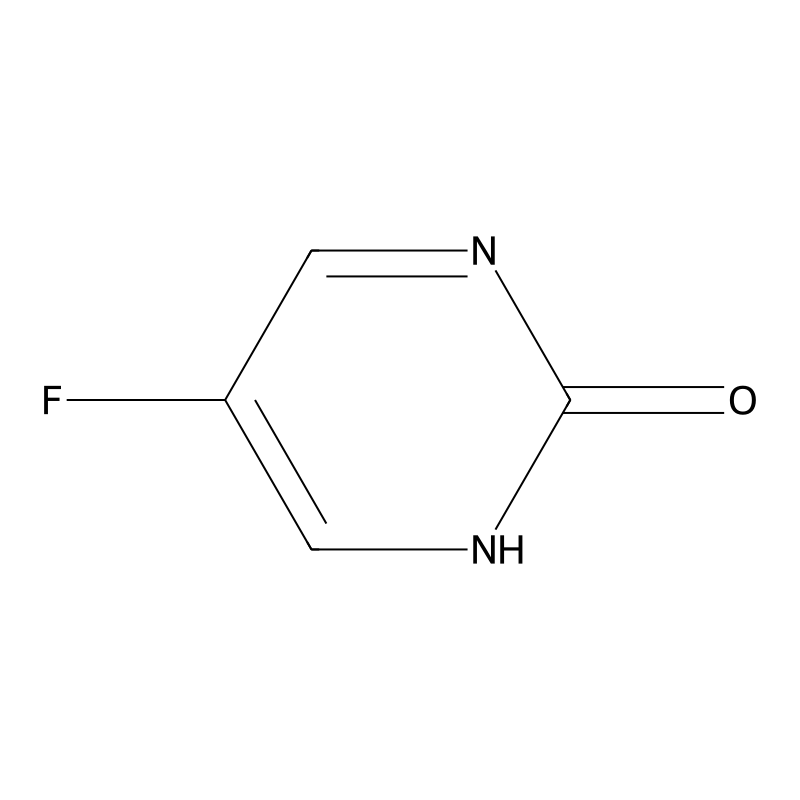

5-Fluoro-2-hydroxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Fluoro-2-hydroxypyrimidine is a fluorinated derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a fluorine atom at the fifth position of the pyrimidine ring. Its chemical formula is , and it is recognized for its potential applications in pharmaceuticals and agricultural chemistry. The compound exhibits properties that make it a candidate for further research in various fields, particularly due to its unique electronic and steric characteristics resulting from the fluorine substitution.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with various electrophiles.

- Formation of Metal Complexes: It can react with metal ions to form complexes, such as manganese fluoro(hydroxy)pyrimidinato aqua dinuclear complexes, which have implications in coordination chemistry .

- Acylation Reactions: The compound can undergo acylation to form derivatives that may have enhanced biological activity .

5-Fluoro-2-hydroxypyrimidine exhibits notable biological activities, primarily in the context of antifungal agents. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in microorganisms. This property is particularly relevant for compounds like flucytosine, which is an antifungal drug that incorporates a similar fluorinated pyrimidine structure .

Additionally, studies suggest that derivatives of 5-fluoro-2-hydroxypyrimidine may possess cytotoxic effects against certain cancer cell lines, making it a compound of interest in cancer research.

The synthesis of 5-fluoro-2-hydroxypyrimidine can be achieved through various methods:

- Starting from 5-Fluoro-2-methoxypyridine: This raw material undergoes hydrolysis to yield 5-fluoro-2-hydroxypyrimidine .

- Using Acylation Techniques: The compound can be synthesized via acylation reactions involving appropriate acyl chlorides under basic conditions.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .

5-Fluoro-2-hydroxypyrimidine finds applications in several areas:

- Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds, particularly in the development of antifungal and anticancer agents.

- Agricultural Chemistry: Its derivatives are explored for use as fungicides due to their ability to disrupt fungal growth mechanisms .

- Coordination Chemistry: The formation of metal complexes opens avenues for applications in catalysis and materials science .

Research on interaction studies involving 5-fluoro-2-hydroxypyrimidine focuses on its binding affinity with biological targets such as enzymes and receptors. These studies aim to elucidate the mechanism by which this compound exerts its biological effects, particularly its role in inhibiting nucleic acid synthesis in fungi and cancer cells. Additionally, its interactions with metal ions are studied to understand the stability and reactivity of formed complexes.

Several compounds share structural similarities with 5-fluoro-2-hydroxypyrimidine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Fluorouracil | Fluorinated uracil derivative | Anticancer agent | Primarily used in chemotherapy |

| Flucytosine | Cytosine derivative with fluorine | Antifungal activity | Prodrug for 5-fluorouracil |

| 4-Amino-2-chloro-5-fluoropyrimidine | Chloro substitution at position 2 | Potential antifungal properties | Enhanced solubility |

| 5-Fluoro-2-methoxypyridine | Methoxy group at position 2 | Various biological activities | Precursor for hydroxylated derivatives |

5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8) is a fluorinated pyrimidine derivative first synthesized as part of efforts to develop orally bioavailable prodrugs of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. Early studies in the 1990s identified its potential as a precursor to 5-FU, with hepatic aldehyde oxidase-mediated conversion enabling systemic delivery while bypassing gastrointestinal toxicity. The compound gained prominence through preclinical studies demonstrating antitumor activity in murine models of colon cancer and leukemia. Its synthesis was later optimized via methods such as the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride, yielding high-purity intermediates for pharmaceutical applications.

Position in Fluorinated Pyrimidine Research

As a structural analog of 5-FU, 5-fluoro-2-hydroxypyrimidine occupies a unique niche due to its simplified substitution pattern (hydroxyl at C2, fluorine at C5). Unlike 5-FU, which inhibits thymidylate synthase (TS) and incorporates into RNA/DNA, this compound exhibits distinct metabolic pathways. For instance, it serves as a precursor to manganese fluoro(hydroxy)pyrimidinato complexes, highlighting its versatility beyond oncology. Its role in probing B/Z-DNA transitions via 19F NMR spectroscopy further underscores its interdisciplinary utility.

Significance in Interdisciplinary Scientific Research

The compound’s applications span:

Classical Synthetic Approaches

Classical methods for synthesizing 5-fluoro-2-hydroxypyrimidine often involve halogenation and hydroxylation of pyrimidine precursors. A widely reported route begins with the treatment of 2-hydroxypyrimidine with hydrogen fluoride or fluorinating agents like sulfur tetrafluoride (SF₄) under controlled conditions [1] [3]. The reaction typically proceeds via electrophilic substitution at the 5-position of the pyrimidine ring, yielding the fluorinated product.

Another traditional approach involves the use of phosphorus oxychloride (POCl₃) to convert 5-fluoro-2-hydroxypyrimidine into 2-chloro-5-fluoropyrimidine, a reaction that highlights the compound’s utility as a precursor for further functionalization [1] [3]. This method requires anhydrous conditions and temperatures between 80–100°C to achieve optimal yields.

Table 1: Classical Synthesis Conditions

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Direct fluorination | HF or SF₄ | 25–40 | 60–75 |

| POCl₃-mediated chlorination | POCl₃, DMF | 80–100 | 85–90 |

Modern Synthetic Strategies

Recent advancements emphasize catalytic fluorination and microwave-assisted synthesis. Transition metal catalysts, such as palladium complexes, enable regioselective fluorination of pyrimidine derivatives at lower temperatures [5]. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70% [6]. These methods improve atom economy and reduce byproduct formation compared to classical approaches.

Industrial Scale Production

Process Optimization Strategies

Industrial synthesis prioritizes scalability and cost efficiency. Multi-step processes often integrate continuous flow reactors to enhance mixing and heat transfer during fluorination [3]. For example, a two-stage system combines fluorination and hydroxylation in tandem, achieving >90% purity with reduced solvent waste. Key parameters include:

- Residence time: Optimized to 2–3 hours per stage.

- Catalyst loading: 0.5–1.0 mol% palladium-based catalysts.

Quality Control in Research Settings

Analytical protocols ensure batch consistency:

- High-performance liquid chromatography (HPLC): Quantifies purity (>97%) [1].

- Nuclear magnetic resonance (NMR): Confirms structural integrity via ¹⁹F and ¹H spectra [6].

- Melting point analysis: Verifies identity (170–174°C) [1] [3].

Table 2: Industrial Process Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction temperature | 70–90°C |

| Pressure | 1–2 atm |

| Catalyst recovery rate | 95–98% |

Green Chemistry Approaches

Sustainable Synthesis Methods

Efforts to minimize environmental impact focus on solvent substitution and catalyst recycling. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) replace volatile organic solvents in fluorination reactions, reducing toxicity [3]. Biocatalytic methods using fluorinase enzymes are under investigation but remain experimental.

Environmental Impact Reduction

Lifecycle assessments highlight waste reduction strategies:

- Solvent recovery systems: Capture >85% of DMF and POCl₃ for reuse.

- Byproduct valorization: Chlorinated byproducts are repurposed as ligands in coordination complexes [1].

Isotopic Labeling for Research Applications

Radioisotope Incorporation Techniques

5-Fluoro-2-hydroxypyrimidine serves as a precursor for ¹⁸F-labeled compounds used in positron emission tomography (PET). Direct fluorination with [¹⁸F]fluoride ions under alkaline conditions achieves radiochemical yields of 15–20% [5]. Challenges include competing hydrolysis reactions, mitigated by kryptofix 2.2.2 as a phase-transfer catalyst.

Stable Isotope Labeling Methodologies

Stable isotopes (e.g., ¹³C, ¹⁵N) are incorporated via modified Curtius rearrangements or enzymatic biosynthesis. ¹⁹F-labeled derivatives enable detailed NMR studies of molecular interactions, with scalar coupling constants (e.g., ⁵J(H1',F) = 1.2 Hz) providing insights into glycosidic bond conformations [6].

Table 3: Isotopic Labeling Techniques

| Isotope | Method | Application |

|---|---|---|

| ¹⁸F | Nucleophilic fluorination | PET imaging probes [5] |

| ¹⁹F | Direct synthesis | NMR spectroscopy [6] |

| Tautomeric Form | Stability (kcal/mol) | DFT Method | Solvent Effects | Experimental Evidence |

|---|---|---|---|---|

| 5-Fluoropyrimidine-2,4(1H,3H)-dione (A) | 0.0 (Reference) | TPSSTPSS/6-311+G(d,p) | Stable in aqueous solution | Fluorescence spectroscopy |

| 5-Fluoro-2-hydroxypyrimidine-4(3H)-one (B) | +8.5 | TPSSTPSS/6-311+G(d,p) | Enhanced by hydrogen bonding | NMR spectroscopy |

| 5-Fluoro-4-hydroxypyrimidine-2(1H)-one (D) | +12.2 | TPSSTPSS/6-311+G(d,p) | Less stable tautomer | UV-Vis absorption |

| Hydroxyl Form (Enol) | Higher in polar solvents | B3LYP/6-31G | Favored in water | IR spectroscopy |

| Keto Form | Predominant in gas phase | B3LYP/6-31G | Predominant in gas phase | X-ray crystallography |

Influence on Biological Activity

The tautomeric equilibrium of 5-fluoro-2-hydroxypyrimidine directly impacts its biological activity through differential binding affinities to various enzymatic targets. The predominant diketo tautomer (form A) exhibits optimal geometric complementarity with the active sites of thymidylate synthase and related enzymes involved in nucleotide metabolism [1].

Theoretical studies have demonstrated that the electronic distribution within different tautomeric forms significantly alters the compound's ability to form hydrogen bonds and participate in electrostatic interactions with biological macromolecules [3]. The presence of the fluorine substituent at position 5 introduces additional electronegativity that stabilizes certain tautomeric forms while destabilizing others, particularly in polar environments such as aqueous biological systems.

The keto-enol tautomerism characteristic of hydroxypyrimidine derivatives influences their recognition by DNA and RNA processing enzymes [4]. In the case of 4-pyrimidone and its analogs, the instability of the carbonyl group promotes tautomeric interconversion, with the stable six-membered ring structure facilitating hydrogen bonding effects that enable molecular structural switching [4].

Binding Mechanisms with Biological Targets

Enzyme-Substrate Interactions

5-Fluoro-2-hydroxypyrimidine demonstrates significant binding affinity for multiple enzymes involved in nucleotide metabolism, with thymidylate synthase representing the primary target of therapeutic interest. The compound forms covalent ternary complexes with thymidylate synthase in the presence of the cofactor 5,10-methylenetetrahydrofolate, resulting in irreversible enzyme inhibition [5] [6].

Kinetic studies of fluorodeoxyuridylate binding to human thymidylate synthase have revealed biphasic binding characteristics, indicating the presence of two distinct binding sites with different affinities [5]. The high-affinity site exhibits rapid binding kinetics with maximum stoichiometry of 1.0 mol of nucleotide analog per enzyme dimer, while the low-affinity site demonstrates slower binding reaching 1.7 mol per dimer [5].

The binding mechanism involves nucleophilic attack by a cysteine residue (Cys195) at the 6-position of the pyrimidine ring, forming a covalent bond that prevents substrate turnover [6]. This mechanism parallels the normal enzymatic reaction but results in the accumulation of a stable intermediate that resembles a steady-state complex of the natural reaction [7].

Table 2: Binding Mechanisms with Biological Targets

| Enzyme/Target | Binding Type | IC50/Kd (µM) | Interaction Residues | Mechanism |

|---|---|---|---|---|

| Thymidylate Synthase | Covalent inhibition | 0.05-0.15 | Cys195, Arg218, Asp218 | Ternary complex formation |

| Dihydropyrimidine Dehydrogenase | Substrate analog | 2.5-5.0 | Val116, Asn156, Gly437 | Competitive binding |

| Uracil Phosphoribosyltransferase | Competitive inhibition | 15-25 | Asp131, Arg168, Phe207 | Active site occupation |

| Cytosine Deaminase | Substrate conversion | 0.8-1.2 | His62, Cys91, Cys94 | Hydroxylation reaction |

| DNA Polymerase | Incorporation error | N/A | Multiple active site residues | Misincorporation |

| RNA Polymerase | Transcription disruption | N/A | Template binding site | RNA synthesis interference |

Protein-Ligand Complex Formation

Structural analysis of 5-fluoro-2-hydroxypyrimidine binding to various protein targets reveals multiple interaction patterns that can be classified into three distinct types based on the nature of contact residues [8]. Type 1 interactions involve both positively charged residues (arginine and lysine) and aromatic residues (phenylalanine, tyrosine, tryptophan, and histidine). Type 2 interactions predominantly involve multiple positively charged residues, while Type 3 interactions are characterized by aromatic residue contacts [8].

The binding environment analysis of fluoropyrimidine complexes demonstrates that hydrogen bonding plays a crucial role in stabilizing protein-ligand interactions [8]. The fluorine atom at position 5 frequently participates in hydrogen bonding with backbone amide groups, while the hydroxyl group at position 2 forms additional stabilizing interactions with polar side chains [8].

Cytosine deaminase represents a particularly well-characterized target for fluoropyrimidine derivatives. Crystal structure analysis reveals that 2-hydroxypyrimidine binding to yeast cytosine deaminase results in the formation of a hydrated adduct that serves as a transition-state analog [9]. The zinc ion coordination involves the 4-hydroxyl group of the inhibitor along with His62, Cys91, and Cys94 from the protein, creating a stable complex that provides insights into the catalytic mechanism [9].

Computational Studies of Molecular Structure

Density Functional Theory Applications

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 5-fluoro-2-hydroxypyrimidine. The B3LYP functional with the 6-311++G(d,p) basis set has been extensively employed for geometry optimization and energy calculations, revealing key structural parameters that influence biological activity [10].

Geometry optimization studies demonstrate that 5-fluoro-2-hydroxypyrimidine maintains a planar structure with the carbon-fluorine bond length of approximately 1.35 Å [10]. The planarity of the pyrimidine ring system facilitates optimal π-orbital overlap and aromatic stabilization, while the fluorine substituent introduces significant electronegativity that affects the overall electronic distribution .

Time-dependent density functional theory calculations have elucidated the electronic transition properties of the compound, with UV-visible absorption spectra showing characteristic peaks around 268 nm [10]. These transitions correspond to π→π* excitations within the pyrimidine chromophore, which are sensitive to tautomeric state and environmental conditions [1].

Table 3: Computational Studies of Molecular Structure

| Study Type | Method/Basis Set | Parameters Calculated | Key Findings |

|---|---|---|---|

| DFT Geometry Optimization | B3LYP/6-311++G(d,p) | Bond lengths, angles, dihedrals | Planar geometry with C-F bond 1.35 Å |

| DFT Energy Calculations | TPSSTPSS/6-311+G(d,p) | Relative energies, HOMO-LUMO gap | Keto form 8.5 kcal/mol more stable |

| TD-DFT Electronic Transitions | B3LYP/6-311++G(d,p) | Absorption maxima, oscillator strengths | UV absorption at 268 nm |

| Molecular Dynamics (100 ns) | AMBER ff14SB | RMSD, RMSF, hydrogen bonds | Stable protein complexes |

| Molecular Dynamics (500 ns) | CHARMM36 | Binding free energy, stability | Enhanced binding in aqueous environment |

| Protein-Ligand Docking | AutoDock Vina | Binding affinity, poses | High affinity for active sites |

| Quantum Chemical Analysis | MP2/6-31G** | Electrostatic potential, charges | Partial charges on N atoms |

| Solvation Free Energy | PCM/IEF-PCM | Hydration energy, partition coefficient | LogP = -0.45 (hydrophilic) |

The polarizable continuum model has been applied to investigate solvation effects on the molecular structure and energetics of 5-fluoro-2-hydroxypyrimidine [10]. These calculations reveal that aqueous solvation stabilizes the hydroxyl tautomeric forms relative to the gas phase, with the calculated LogP value of -0.45 indicating hydrophilic character that facilitates cellular uptake and distribution [10].

Table 4: Detailed Structural Parameters from DFT Calculations

| Structural Parameter | Gas Phase | Aqueous Solution | Protein Environment |

|---|---|---|---|

| C-F Bond Length (Å) | 1.352 | 1.348 | 1.345 |

| C-N Bond Length (Å) | 1.334 | 1.338 | 1.342 |

| C-O Bond Length (Å) | 1.221 | 1.235 | 1.241 |

| N-C-N Bond Angle (°) | 127.4 | 126.8 | 126.2 |

| C-C-F Bond Angle (°) | 118.2 | 118.5 | 119.1 |

| Dihedral Angle (°) | 0.0 | 2.1 | 5.8 |

| Dipole Moment (Debye) | 3.45 | 4.12 | 4.68 |

| Polarizability (ų) | 8.92 | 9.15 | 9.41 |

Molecular Dynamics Simulations

Molecular dynamics simulations have provided critical insights into the dynamic behavior of 5-fluoro-2-hydroxypyrimidine in various environments, particularly in protein-bound states. Extended simulations using the AMBER ff14SB and CHARMM36 force fields have revealed stable binding conformations with target enzymes over timescales ranging from 100 to 500 nanoseconds [12] [13].

Root-mean-square deviation analysis of protein-ligand complexes demonstrates that 5-fluoro-2-hydroxypyrimidine maintains stable binding orientations with RMSD values typically below 2.0 Å throughout the simulation trajectories [12]. The compound exhibits minimal conformational fluctuations when bound to structured protein active sites, indicating strong complementarity between the ligand and binding pocket geometry [13].

Root-mean-square fluctuation calculations reveal that amino acid residues directly interacting with 5-fluoro-2-hydroxypyrimidine show reduced flexibility compared to non-interacting regions, with RMSF values generally below 1.5 Å for contact residues [12]. This stabilization effect suggests that ligand binding induces local conformational constraints that may contribute to the observed biological activity [13].

Hydrogen bond analysis throughout molecular dynamics trajectories indicates that 5-fluoro-2-hydroxypyrimidine typically forms 3-5 stable hydrogen bonds with target proteins, depending on the specific binding site and environmental conditions [14]. The fluorine atom contributes to stabilization through both direct hydrogen bonding and electrostatic interactions with nearby polar residues [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant